molecular formula C24H20N4O3S B2579724 Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251633-36-9

Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No. B2579724
CAS RN: 1251633-36-9
M. Wt: 444.51
InChI Key: SLMYOEHNLVTGMH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as isopropyl, methoxy, amino, and carboxylate, which are common in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, specific structural information for this compound was not found .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters is a known reaction for similar compounds .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The compound has been explored for its reactivity and potential in the synthesis of novel heterocyclic systems. For instance, a study detailed the transformation of a related aminonaphthyridinone into new heterocyclic compounds, showcasing typical pyrrole-type reactivity (Deady & Devine, 2006). This highlights its use in developing new chemical entities with potential applications in various fields including pharmaceuticals and materials science.

Antimicrobial Activity

  • Naphthyridine derivatives, closely related to the queried compound, have been investigated for their antimicrobial properties. A study synthesized derivatives that were screened for antimicrobial activity, indicating the potential use of such compounds in developing new antibacterial agents (Kumar et al., 2010).

Corrosion Inhibition

  • Research into naphthyridine derivatives also includes their application as corrosion inhibitors for metals in acidic environments. A study examining the inhibition effect of naphthyridine derivatives on steel corrosion in hydrochloric acid found that these compounds effectively prevent corrosion, suggesting their utility in industrial applications (Ansari & Quraishi, 2015).

Fluorescent Probes and Diagnostic Tools

  • Some naphthyridine derivatives are investigated for their fluorescence properties, making them potential candidates for use as fluorescent probes in biological and medical research. For example, one study synthesized a fluorescent probe for β-amyloids, offering a tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

Future research could focus on elucidating the synthesis, structure, and properties of this compound. This could include experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves the reaction of 2-methoxy-5-methylphenylamine with 7-methyl-1,8-naphthyridine-3-carboxylic acid, followed by esterification with isopropyl alcohol.", "Starting Materials": [ "2-methoxy-5-methylphenylamine", "7-methyl-1,8-naphthyridine-3-carboxylic acid", "isopropyl alcohol" ], "Reaction": [ "Step 1: 2-methoxy-5-methylphenylamine is reacted with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: The amide intermediate is then treated with isopropyl alcohol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to undergo esterification and form the final product, Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate." ] }

CAS RN

1251633-36-9

Product Name

Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Molecular Formula

C24H20N4O3S

Molecular Weight

444.51

IUPAC Name

3-benzyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O3S/c1-2-16-8-10-18(11-9-16)22-25-20(31-26-22)15-27-19-12-13-32-21(19)23(29)28(24(27)30)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3

InChI Key

SLMYOEHNLVTGMH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4

solubility

not available

Origin of Product

United States

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